4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate
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Overview
Description
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C28H38O5. It is known for its unique structural properties, which include a benzene ring substituted with hexyloxy and octan-2-yl groups, as well as a benzene-1,4-dicarboxylate moiety.
Preparation Methods
The synthesis of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate typically involves the esterification of 4-(hexyloxy)benzoic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can be compared with similar compounds such as:
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: This compound shares a similar structure but differs in the positioning and nature of the substituents on the benzene ring.
4-(Hexyloxy)benzoic acid: A precursor in the synthesis of the target compound, it lacks the octan-2-yl and benzene-1,4-dicarboxylate moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
850313-27-8 |
---|---|
Molecular Formula |
C28H38O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-O-(4-hexoxyphenyl) 4-O-octan-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-13-15-24(16-14-23)28(30)33-26-19-17-25(18-20-26)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3 |
InChI Key |
ICAXNSMVYCIJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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